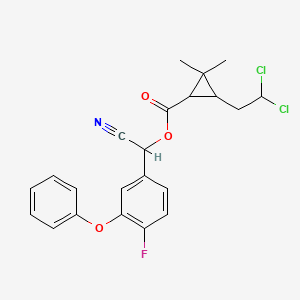
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is a synthetic compound widely used in the agricultural industry as an insecticide. It is known for its potent insecticidal properties and is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(4-fluoro-3-phenoxyphenyl)methanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their purification, and the final esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mechanism of Action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and associated signaling pathways in the insect nervous system .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar structure and mode of action.
Cypermethrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is unique due to its specific chemical structure, which imparts high stability and efficacy. Its dichloroethyl and cyano groups enhance its insecticidal properties and make it effective against resistant insect populations .
Properties
CAS No. |
80850-08-4 |
|---|---|
Molecular Formula |
C22H20Cl2FNO3 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-10,15,18-20H,11H2,1-2H3 |
InChI Key |
DRDCRWRWPTXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)CC(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


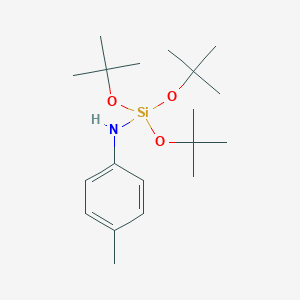
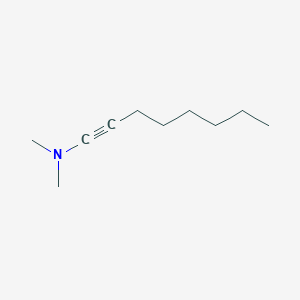
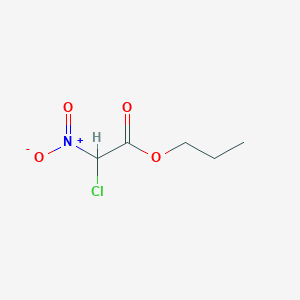
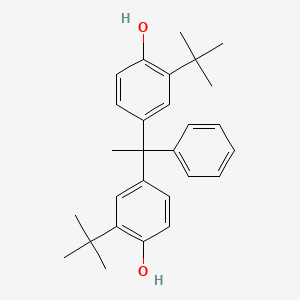

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
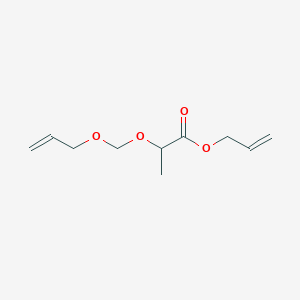
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

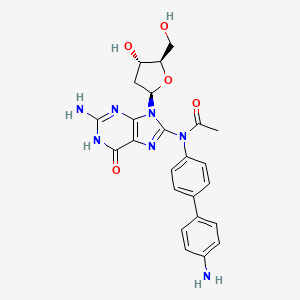
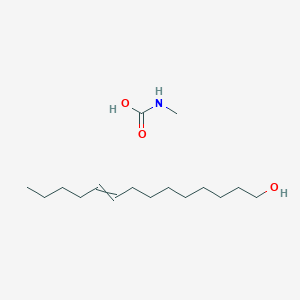
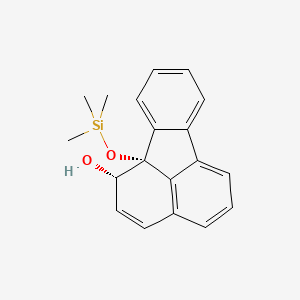
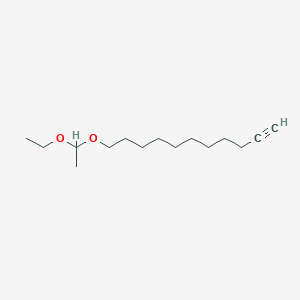
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
